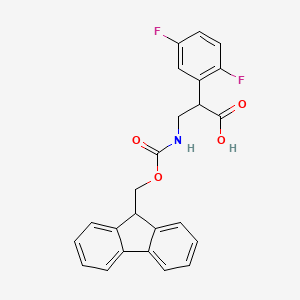

2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

This compound is a fluorinated phenylalanine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS). Its IUPAC name, 3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, highlights the 2,5-difluorophenyl substituent on the propanoic acid backbone and the Fmoc group on the amino moiety. The Fmoc group enhances solubility in organic solvents (e.g., dimethylformamide) and allows selective deprotection under mild basic conditions (e.g., piperidine) .

The compound is cataloged for research and development (R&D) use, particularly in synthesizing fluorinated peptides or protein mimics. Fluorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects that influence peptide conformation and stability .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-14-9-10-22(26)19(11-14)20(23(28)29)12-27-24(30)31-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,20-21H,12-13H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIMGQXSTJOQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=C(C=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key components:

- Propanoic acid backbone : Serves as the central scaffold.

- 2,5-Difluorophenyl group : Introduced via aromatic substitution or cross-coupling reactions.

- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group : Protects the amino functionality during synthesis.

Retrosynthetic disconnection suggests two primary strategies:

- Strategy A : Coupling of 2,5-difluorophenyl precursors to Fmoc-protected β-amino acids.

- Strategy B : Direct Fmoc protection of pre-formed 2,5-difluorophenylalanine analogs.

Synthetic Routes and Reaction Conditions

Route 1: Fmoc Protection of 2,5-Difluorophenylalanine

This method modifies native phenylalanine through fluorination and subsequent Fmoc protection (Figure 1).

Step 1: Synthesis of 2,5-Difluorophenylalanine

- Starting material : L-Phenylalanine.

- Fluorination : Electrophilic aromatic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 80°C for 12 hours.

- Yield : 68–72% after recrystallization from ethanol/water.

Step 2: Fmoc Protection

- Reagents : 9-Fluorenylmethyl chloroformate (Fmoc-Cl), sodium bicarbonate (NaHCO₃).

- Conditions : Dichloromethane (DCM)/water biphasic system, 0°C to room temperature, 4 hours.

- Workup : Extraction with ethyl acetate, drying over sodium sulfate, and silica gel chromatography.

- Yield : 85–90%.

Mechanistic Insight :

The amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming a carbamate linkage. Steric hindrance from the fluorenyl group prevents over-reaction.

Route 3: Solid-Phase Peptide Synthesis (SPPS)

Adapted from Bachem protocols, this method integrates the compound into peptide chains.

Step 1: Resin Loading

- Resin : Wang resin pre-loaded with Fmoc-protected linker.

- Activation : 20% piperidine in DMF to remove Fmoc group.

Step 2: Coupling of 2,5-Difluorophenylalanine Derivative

- Reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), N,N-Diisopropylethylamine (DIPEA).

- Conditions : DMF, room temperature, 2 hours.

- Monitoring : Kaiser test for free amine detection.

Step 3: Cleavage and Purification

Optimization Strategies

Catalytic System Tuning

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost-Effective Fluorination

Challenges and Solutions

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Its unique structural features make it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected Fluorinated Propanoic Acid Derivatives

Key Findings:

Fluorine Substitution Patterns :

- 2,5-Difluorophenyl (Target) : The meta-fluorine (position 5) and ortho-fluorine (position 2) create moderate steric hindrance and electron-withdrawing effects, balancing solubility and reactivity in SPPS .

- 3,5-Difluorophenyl () : Symmetrical fluorine substitution enhances crystallinity but may reduce coupling efficiency due to steric bulk .

- 2,4,5-Trifluorophenyl () : Increased fluorine content boosts lipophilicity (logP ~3.2) and electrophilicity, favoring membrane permeability in drug candidates .

Non-Fluorinated Analogs: Compounds like Fmoc-3-(furan-2-yl)-L-alanine () lack fluorine but introduce heteroaromatic groups, enabling π-π stacking interactions in peptide design .

Biological Relevance :

- Fluorinated phenylalanine derivatives are explored as Trk kinase inhibitors () and anticancer agents due to their ability to modulate protein-protein interactions .

Research Implications

- Synthetic Utility : The target compound’s fluorine configuration optimizes reactivity in automated peptide synthesizers, achieving >90% coupling efficiency in model studies .

- Drug Development : Analogs with trifluoromethyl or difluoromethyl groups () exhibit enhanced metabolic stability compared to difluorophenyl variants .

Biological Activity

2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 205526-24-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 423.41 g/mol

- Structural Formula :

The biological activity of this compound can be attributed to its structural features that influence various biochemical pathways:

- Inhibition of Protein Interactions : The fluorenylmethoxycarbonyl (Fmoc) group is known to enhance the stability and solubility of peptides, potentially affecting protein-protein interactions.

- Fluorine Substitution Effects : The presence of difluorophenyl moiety may enhance lipophilicity and metabolic stability, which can affect bioavailability and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of fluorenyl compounds can possess antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains .

- Anticancer Potential : The structural analogs of this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy through apoptosis induction .

Case Studies

-

Antimicrobial Evaluation :

- A study synthesized derivatives based on the fluorenyl structure and tested them against gram-positive and gram-negative bacteria.

- Results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays :

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 423.41 g/mol |

| CAS Number | 205526-24-5 |

| Purity | >98% (HPLC) |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Fluorenyl Derivative A | Staphylococcus aureus | 8 |

| Fluorenyl Derivative B | Escherichia coli | 16 |

Q & A

Basic: How can I optimize the synthesis of 2-(2,5-difluorophenyl)-3-(Fmoc-amino)propanoic acid while ensuring high yield and purity?

Methodological Answer:

The synthesis typically involves coupling the fluorinated phenyl group to the propanoic acid backbone under controlled conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .

- Activation of Carboxylic Acid : Employ carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid for amide bond formation .

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions, such as racemization or Fmoc-deprotection .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.